Urea, 1-(2-chloroethyl)-3-(2,3-dimethoxyphenyl)-

tubulin alkylation colchicine-binding site regioisomer SAR

Obtaining isomerically pure CEU probes for tubulin pharmacology often entails supply chain variability. This catalogued 2,3-vicinal dimethoxy isomer (NSC 162286) directly addresses the need for a reproducible standard in colchicine-site mapping. - Definitive regioisomeric probe for β-tubulin colchicine-site SAR, distinct from the 2,6- and 3,4-dimethoxy analogues. - Enables mechanistic dissection of tubulin-targeted vs. DNA-targeted alkylation using validated CEU-class protocols. - Traceable chemical standard cross-referenced in PubChem (CID 294252) and the NCI DTP repository, ensuring experimental continuity.

Molecular Formula C11H15ClN2O3
Molecular Weight 258.70 g/mol
CAS No. 102433-38-5
Cat. No. B12803297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 1-(2-chloroethyl)-3-(2,3-dimethoxyphenyl)-
CAS102433-38-5
Molecular FormulaC11H15ClN2O3
Molecular Weight258.70 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)NCCCl
InChIInChI=1S/C11H15ClN2O3/c1-16-9-5-3-4-8(10(9)17-2)14-11(15)13-7-6-12/h3-5H,6-7H2,1-2H3,(H2,13,14,15)
InChIKeyNIJCLNDMYVQPQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Compound Identity and Procurement Background


1-(2-Chloroethyl)-3-(2,3-dimethoxyphenyl)urea (CAS 102433-38-5; also designated NSC 162286) is a synthetic small-molecule N-aryl-N′-(2-chloroethyl)urea (CEU) [1]. The compound possesses a 2-chloroethyl alkylating moiety linked via a urea bridge to a 2,3-dimethoxyphenyl ring, yielding a molecular formula of C₁₁H₁₅ClN₂O₃ and a molecular weight of 258.70 g/mol [2]. CEUs as a class are recognized as soft alkylating agents that covalently bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule polymerization and arresting cell-cycle progression in G₂/M phase [3]. The compound is catalogued in the NCI Developmental Therapeutics Program (DTP) repository and the EPA DSSTox database [2].

Why Positional Isomer Substitution Fails


Within the N-aryl-N′-(2-chloroethyl)urea (CEU) chemotype, antiproliferative potency and β-tubulin alkylation selectivity are exquisitely sensitive to the substitution pattern on the aryl ring [1]. Systematic SAR studies by Mounetou et al. demonstrated that the position, number, and electronic character of aryl substituents dictate both the magnitude of cytotoxicity and the mechanism of microtubule disruption [1]. Positional isomers—such as the 2,6-dimethoxy analogue (CAS 21561-22-8), the 3,4-dimethoxybenzyl analogue (CAS 100248-86-0), and the 5-chloro-2,4-dimethoxy analogue (CAS 102433-32-9)—introduce distinct steric and electronic environments at the colchicine-binding site interface, potentially altering alkylation kinetics, target engagement, and off-target reactivity profiles [2]. Generic interchange without empirical verification of bioequivalence in the relevant assay therefore carries a material risk of divergent biological outcomes.

Quantitative Differentiation Evidence vs. Closest Analogs


Positional Isomer Differentiation: 2,3- vs. 2,6-Dimethoxy Substitution

The 2,3-dimethoxyphenyl ring in the target compound presents an ortho-ortho′ vicinal dimethoxy arrangement that generates a distinct conformational profile and hydrogen-bonding surface compared to the 2,6-dimethoxy isomer (CAS 21561-22-8). In the foundational CEU SAR study by Mounetou et al., the nature and position of aryl substituents were shown to be critical determinants of antiproliferative activity, with a halogen or branched alkyl chain at the 4-position of the phenyl ring required alongside the intact N′-2-chloroethylurea moiety for significant cytotoxicity [1]. The 2,3-dimethoxy substitution pattern was specifically included in the NCI DTP screening panel under NSC 162286, indicating its selection as a structurally distinct member warranting evaluation separate from other regioisomers [2].

tubulin alkylation colchicine-binding site regioisomer SAR

NCI DTP Screening Registration and Traceability

The compound was assigned the identifier NSC 162286 by the National Cancer Institute Developmental Therapeutics Program (DTP), confirming its formal submission and acceptance into the NCI's preclinical anticancer screening cascade [1][2]. NSC registration signifies that the compound passed initial structural review and was queued for or subjected to in vitro cytotoxicity screening, a distinction not shared by all CEU congeners. The DTP data source within PubChem annotates this compound as part of a collection of over 330,000 substances, and the compound is cross-referenced in the EPA DSSTox inventory (DTXSID80145105), providing a regulatory-grade chemical identifier framework [2].

NCI DTP anticancer screening NSC registry

Mechanism Differentiation: Tubulin Alkylation vs. DNA-Damaging Alkylators

CEU compounds, including the target 2,3-dimethoxyphenyl analogue, operate through a mechanism distinct from classical nitrogen mustards and DNA-alkylating chemotherapeutics. Mounetou et al. demonstrated that potent CEUs are weak alkylators, are non-DNA-damaging agents, and do not interact with the thiol function of glutathione or glutathione reductase [1]. Instead, CEUs covalently modify β-tubulin at the colchicine-binding site, inducing microtubule depolymerization and G₂/M cell-cycle arrest [2]. This contrasts with nitrogen mustards (e.g., chlorambucil, melphalan), which produce DNA interstrand cross-links and activate p53-dependent apoptosis pathways.

β-tubulin alkylation colchicine site soft alkylating agent microtubule disruption

Physicochemical Property Differentiation for Permeability and Formulation

The computed physicochemical properties of 1-(2-chloroethyl)-3-(2,3-dimethoxyphenyl)urea provide a baseline for formulation and permeability assessment relative to other CEU analogues. The compound has a CLogP of 1.5, topological polar surface area (TPSA) of 59.6 Ų, 2 hydrogen-bond donors, and 3 hydrogen-bond acceptors [1]. The vicinal 2,3-dimethoxy arrangement produces a dipole moment distinct from the 2,6-disubstituted isomer and the 5-chloro-2,4-dimethoxy analogue (CAS 102433-32-9), which bears an additional electronegative chlorine substituent that increases molecular weight and alters logP. These differences can affect passive membrane permeability, solubility, and compatibility with standard formulation excipients.

drug-likeness physicochemical properties permeability formulation

Recommended Research and Procurement Application Scenarios


Regioisomer SAR Studies in Microtubule-Targeted Drug Discovery

The compound is ideally suited as a regioisomeric probe in systematic structure-activity relationship (SAR) campaigns exploring the colchicine-binding site of β-tubulin. Its 2,3-vicinal dimethoxy substitution pattern offers a distinct steric and electronic topology for comparison with the 2,6-, 2,4-, and 3,4-dimethoxy isomers, enabling mapping of the pharmacophoric requirements for covalent β-tubulin engagement. The established CEU literature provides a validated experimental framework (immunofluorescence microscopy for microtubule integrity, competition assays with colchicine, SDS-PAGE for covalent adduct detection) for head-to-head comparisons [1][2].

Mechanistic Studies of Soft Alkylating Agent Selectivity

The compound serves as a representative CEU-class soft alkylating agent for side-by-side mechanistic comparisons with nitrogen mustards (chlorambucil, melphalan) and other DNA-damaging chemotherapeutics. Researchers can use it to dissect the differential contributions of tubulin-targeted vs. DNA-targeted alkylation to cytotoxicity, cell-cycle arrest, and apoptosis induction, leveraging established assays for glutathione reactivity, comet assays for DNA damage, and β-tubulin Western blot confirmation of covalent modification [1].

Reference Standard for NCI DTP Assay Qualification

As an NSC-registered compound (NSC 162286) with cross-referenced identifiers in PubChem (CID 294252), EPA DSSTox (DTXSID80145105), and the NCI DTP repository, this compound provides a traceable, federally catalogued chemical standard suitable for assay qualification, positive-control generation, and inter-laboratory reproducibility studies [1]. Its DTP registration offers potential access to historical screening data that can contextualize new experimental results within the broader NCI anticancer screening dataset.

Formulation and DMPK Profiling of Dimethoxyphenyl CEU Analogues

The well-defined physicochemical profile (CLogP 1.5, TPSA 59.6 Ų, MW 258.70) makes the compound a suitable candidate for in vitro ADME and formulation feasibility studies. Its moderate lipophilicity and hydrogen-bonding capacity allow systematic comparison of permeability, solubility, and metabolic stability across the dimethoxy CEU series, informing the selection of leads with favorable drug-like properties for in vivo pharmacokinetic evaluation [1].

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